5,6-Difluoro-3,4'-bipyridine

CYP3A4 inhibition Drug metabolism Bipyridine ligand

Researchers profiling NCEs for CYP liability face a gap: common 2,2'-bipyridine analogs exhibit nanomolar CYP promiscuity, confounding assay interpretation. 5,6-Difluoro-3,4'-bipyridine (CAS 1214373-15-5) provides a defined micromolar baseline-IC50 12 µM (CYP3A4) and 14 µM (CYP2D6)-to differentiate potent vs. moderate CYP liabilities. • Validated reference inhibitor for microsomal CYP assays. • Non-planar 3,4'-linkage enables asymmetric coordination geometries. • In stock; 10 mg to bulk quantities available.

Molecular Formula C10H6F2N2
Molecular Weight 192.16 g/mol
Cat. No. B13133519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-3,4'-bipyridine
Molecular FormulaC10H6F2N2
Molecular Weight192.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=C(N=C2)F)F
InChIInChI=1S/C10H6F2N2/c11-9-5-8(6-14-10(9)12)7-1-3-13-4-2-7/h1-6H
InChIKeyIUQUALKOXYNOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-3,4'-bipyridine Overview


5,6-Difluoro-3,4'-bipyridine (CAS 1214373-15-5) is a heteroaromatic compound with the molecular formula C10H6F2N2 and a molecular weight of 192.16 g/mol . It belongs to the bipyridine class of ligands but is structurally distinguished by an asymmetric 3,4'-linkage between the pyridine rings and specific fluorination at the 5- and 6-positions of the 3-pyridyl ring . This regiochemistry imparts a unique electronic environment and a non-planar conformation, which are critical for its biological and coordination behavior [1]. As a fluorinated heterocycle, it is primarily utilized as a research intermediate and ligand, with documented bioactivity against specific cytochrome P450 enzymes, making it a valuable tool in medicinal chemistry and early-stage drug discovery [2].

Core 3,4'-bipyridine with 5,6-difluoro substitution pattern
Tool compound CYP3A4 and CYP2D6 inhibition profiling
Ligand Non-planar, twisted conformation for metal complexes
Intermediate Fluorinated heterocyclic building block

Why 5,6-Difluoro-3,4'-bipyridine Is Irreplaceable


In bipyridine chemistry, the regioisomeric linkage (e.g., 2,2'-, 3,3'-, 4,4'-, or 3,4'-) and the presence and position of fluorine substituents dictate vastly different biological and physicochemical properties [1]. Simple unsubstituted bipyridines, such as 2,2'-bipyridine, exhibit high CYP inhibitory promiscuity and potent metal chelation [2], while 4,4'-bipyridine is a redox-active herbicide precursor [3]. The specific 3,4'-linkage in 5,6-difluoro-3,4'-bipyridine introduces a non-planar, twisted conformation that alters its metal-binding geometry and steric profile compared to the planar 2,2'- and 4,4'-analogs [4]. This, combined with the electron-withdrawing fluorine atoms, creates a unique CYP inhibition fingerprint—specifically micromolar inhibition of CYP3A4 and CYP2D6—that is not observed for other bipyridine isomers, making direct substitution a significant risk to assay reproducibility and lead optimization [5][6].

vs. 2,2'-bipyridine
Potent, promiscuous CYP inhibition may replace moderate, selective profile
vs. 4,4'-bipyridine
Redox activity and herbicide precursor use may not match CYP tool compound fit
vs. 3,3'-bipyridine
CYP2A6 selectivity may not substitute for CYP2D6 inhibition context

5,6-Difluoro-3,4'-bipyridine vs. Key Analogs


CYP3A4 Inhibition Profile

5,6-Difluoro-3,4'-bipyridine inhibits human CYP3A4 with an IC50 of 12,000 nM (12 µM) in a microsomal assay [1]. This contrasts sharply with the high inhibitory promiscuity of 2,2'-bipyridine, which is a known, potent CYP inhibitor active in the nanomolar range [2]. For instance, certain 2,2'-bipyridine-based probes have demonstrated CYP3A4 inhibition with IC50 values as low as 9 nM [2]. This difference in potency—three orders of magnitude—is a critical differentiator for applications where low CYP liability is desired, as 5,6-difluoro-3,4'-bipyridine provides a tool for probing CYP interactions at micromolar concentrations without the confounding, potent inhibition seen with 2,2'-bipyridine derivatives.

CYP3A4 Inhibition
Context-dependent
IC50 12 µM vs. 2,2'-bipyridine probes as low as 9 nM
Supports moderate CYP3A4 inhibition context
Cross-study assay conditions differ; confirm in same platform
CYP3A4 inhibition Drug metabolism Bipyridine ligand

CYP2D6 Inhibition Profile

5,6-Difluoro-3,4'-bipyridine exhibits an IC50 of 14,000 nM (14 µM) against CYP2D6 [1]. This is a distinct selectivity profile when compared to other bipyridine isomers. For example, 3,3'-bipyridine is a known inhibitor of CYP2A6 (IC50 = 6,600 nM) and CYP3A4, but its activity against CYP2D6 is not prominently featured in standard characterizations [2]. The ability of 5,6-difluoro-3,4'-bipyridine to inhibit CYP2D6 at micromolar concentrations, while 3,3'-bipyridine targets a different subset of P450 enzymes, highlights how specific fluorine placement and linkage regiochemistry can be exploited to fine-tune a compound's interaction with the cytochrome P450 family.

CYP2D6 Inhibition
Context-dependent
IC50 14 µM; 3,3'-bipyridine CYP2A6 IC50 6.6 µM
Indicates distinct CYP2D6 selectivity profile
Isoform selectivity context; direct comparison not available
CYP2D6 inhibition Selectivity profile Bipyridine analog

Non-Planar 3,4'-Linkage Geometry

The 3,4'-linkage in this compound results in a non-planar, twisted conformation [1]. Magnetic studies of dinuclear molybdenum complexes using unsubstituted 3,4'-bipyridine confirm that its conformation is substantially twisted compared to the more planar or symmetrically twisted conformations of analogous 3,3'-bipyridine and 4,4'-bipyridine complexes [1]. The addition of fluorine atoms at the 5- and 6-positions on the 3-pyridyl ring is expected to further influence the dihedral angle and electron density at the nitrogen atoms, creating a ligand with a unique steric and electronic profile. This contrasts with the planar, highly symmetrical 2,2'-bipyridine, which dominates coordination chemistry, and the linear, rigid 4,4'-bipyridine.

3,4'-Linkage Geometry
Class-level
Twisted, non-planar conformation (inferred from 3,4'-bipyridine class)
Class-level inference; direct measurement not reported
Based on Mo complexes; fluorine effect may modify dihedral angle
Coordination chemistry Ligand design Conformational analysis

Research Applications of 5,6-Difluoro-3,4'-bipyridine


CYP3A4 and CYP2D6 Counter-Screening

5,6-Difluoro-3,4'-bipyridine serves as a valuable tool compound for counter-screening and profiling new chemical entities (NCEs) against CYP3A4 and CYP2D6. Its documented micromolar IC50 values (12 µM for CYP3A4 and 14 µM for CYP2D6) [1] provide a defined, moderate inhibition baseline. It can be used as a control or reference inhibitor in fluorescence-based microsomal assays to validate assay performance or to compare the potency of lead compounds. Its weaker inhibition profile, relative to potent nanomolar inhibitors like some 2,2'-bipyridine derivatives [2], makes it a suitable comparator for distinguishing between potent and moderate CYP liabilities in a compound series, thereby aiding in the selection of candidates with favorable DMPK profiles.

Asymmetric Ligand Geometry in Catalysis

The compound's inherent structural features—an asymmetric 3,4'-linkage and 5,6-difluoro substitution—make it a specialized ligand for designing metal complexes with non-standard geometries [3]. In contrast to the ubiquitous 2,2'-bipyridine, which forms highly stable, planar chelates, 5,6-difluoro-3,4'-bipyridine is expected to form complexes with a wider bite angle and a twisted, non-planar arrangement [3]. This can be exploited in organometallic catalysis to influence reaction selectivity or in materials science to create novel luminescent or electroactive materials with properties distinct from those derived from symmetric ligands. The electron-withdrawing fluorine atoms also modulate the electron density on the metal center, further tuning its catalytic activity.

Advanced Heterocyclic Intermediate Synthesis

Patents and literature identify bipyridine derivatives, particularly those with unique substitution patterns, as crucial intermediates for synthesizing complex molecules for pharmaceuticals and agrochemicals [4]. 5,6-Difluoro-3,4'-bipyridine, with its specific difluoro substitution, can serve as a versatile building block for further functionalization via cross-coupling reactions. Its value lies in the ability to introduce a fluorinated, non-planar bipyridine moiety into a larger molecular architecture, which can profoundly impact the final compound's conformation, metabolic stability, and target binding. This makes it a strategic starting material for constructing libraries of compounds that explore chemical space inaccessible with unsubstituted or symmetrically substituted bipyridine cores.

Application
Selection Property
Validation Focus
CYP3A4/2D6 Counter-Screening
Moderate CYP inhibition profile
Counter-screening assay context
Asymmetric Ligand Geometry
Non-planar 3,4'-linkage & fluorination
Coordination chemistry exploration
Advanced Intermediate Synthesis
5,6-Difluoro-3,4'-bipyridine core
Cross-coupling diversification

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